3,4-Diethoxybenzenesulfonamide

Beschreibung

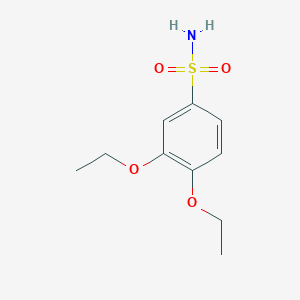

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-diethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYAXGQHQSSIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407149 | |

| Record name | 3,4-diethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104296-87-9 | |

| Record name | 3,4-diethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Preparation of 3,4-Diethoxybenzenesulfonamide

The synthesis of this compound is a multi-step process that begins with the formation of its core precursor, 1,2-Diethoxybenzene (B166437), and culminates in a carefully optimized sulfonamidation reaction.

Precursor Synthesis Approaches (e.g., Derivatization of 1,2-Diethoxybenzene)

The primary precursor for this compound is 1,2-Diethoxybenzene, also known as catechol diethyl ether. The synthesis of this precursor is typically achieved through the Williamson ether synthesis. This involves the reaction of 1,2-benzenediol (catechol) with an ethylating agent like bromoethane. A phase-transfer catalyst is often employed to facilitate the reaction, which can achieve high yields under optimized conditions. For instance, a reaction carried out at 80°C for 4 hours can result in an average yield of 88%.

Once 1,2-Diethoxybenzene is obtained, it serves as the starting material for further derivatization. A crucial step towards the final product is the introduction of a sulfonyl group onto the benzene (B151609) ring. This is typically achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation, using chlorosulfonic acid. This reaction places a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, predominantly at the para-position relative to one of the ethoxy groups due to their ortho-para directing effects, yielding 3,4-diethoxybenzenesulfonyl chloride. This intermediate is then converted to the final sulfonamide.

An alternative synthetic route involves a Friedel-Crafts reaction of 1,2-diethoxybenzene with potassium thiocyanate (B1210189) in methanesulfonic acid, which produces 3,4-diethoxybenzthioamide, a key intermediate for other complex molecules. nih.gov

Optimization of Sulfonamidation Reactions and Reaction Conditions

The final step in the synthesis is the conversion of the 3,4-diethoxybenzenesulfonyl chloride intermediate into this compound. This is a nucleophilic substitution reaction where the chlorine atom on the sulfonyl chloride is replaced by an amino group. The most common method is ammonolysis, where the sulfonyl chloride is treated with ammonia (B1221849).

Modern advancements in organic synthesis have led to the development of more sophisticated and efficient methods for forming the S(O)₂–N bond. These methods aim to overcome the limitations of traditional approaches, which often require harsh conditions or use of potentially genotoxic aromatic amines. nih.gov One innovative approach involves the coupling of S(O)₂–H compounds with aryl azides, facilitated by dual copper and photoredox catalysis. nih.gov This reaction proceeds under mild, redox-neutral conditions.

Another advanced technique is the iridium-catalyzed reductive sulfonamidation of alkynes. rsc.org This method allows for the synthesis of N-benzylated sulfonamides from alkoxy aryl alkynes and sulfonamides using a hydrogen donor like formic acid. rsc.org The optimization of these reactions involves screening various parameters, including the choice of catalyst, solvent, temperature, and additives, to maximize the yield and purity of the sulfonamide product. For example, studies have shown that using specific iridium complexes and adjusting the solvent system can significantly improve reaction yields. rsc.org

Table 1: Optimization of Iridium-Catalyzed Reductive Sulfonamidation This table is illustrative of typical optimization studies in sulfonamidation reactions.

| Entry | Catalyst | Solvent | Additive | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CpIr Complex | H₂O | TsOH | 38 | rsc.org |

| 2 | CpIr complex C5 | H₂O | TsOH | 45 | rsc.org |

| 3 | Cp*Ir Complex | TFEA/H₂O | TsOH | Decreased | rsc.org |

| 4 | None | H₂O | TsOH | 0 | rsc.org |

Design and Synthesis of Novel Derivatives and Structural Analogues of this compound

The this compound scaffold serves as a versatile platform for the design and synthesis of novel derivatives with potentially enhanced biological activities. Medicinal chemists employ various strategies to modify the core structure to achieve desired therapeutic effects.

Exploration of "Tail" and "Dual-Tail" Approaches in Benzenesulfonamide (B165840) Design

A prominent strategy in modern drug design, particularly for enzyme inhibitors, is the "tail" approach. This involves attaching additional chemical moieties (tails) to a core scaffold, such as benzenesulfonamide, to enhance binding affinity and selectivity for a biological target. nih.govresearchgate.netnih.gov These tails are designed to interact with regions of the enzyme's active site that are adjacent to the primary binding pocket of the sulfonamide group.

The "dual-tail" approach extends this concept by adding two distinct tails to the scaffold. nih.govnih.govdoi.org This can lead to a significant increase in potency and can modulate the selectivity profile of the compound. For instance, in the design of carbonic anhydrase inhibitors, one tail might be hydrophilic while the other is hydrophobic, allowing the molecule to interact with different sub-pockets of the enzyme's active site. nih.govnih.gov This strategy has been successfully applied to design potent and selective inhibitors of various carbonic anhydrase isoforms. nih.govnih.govdoi.org For example, the addition of a second hydrophilic tail to a benzenesulfonamide derivative significantly enhanced its inhibitory activity against specific isoforms. nih.gov

Incorporation of Heterocyclic Scaffolds (e.g., 1,3,4-Oxadiazole (B1194373) Hybrids)

Another powerful strategy for creating novel derivatives is the hybridization of the benzenesulfonamide core with heterocyclic scaffolds. Heterocycles are known to be privileged structures in medicinal chemistry due to their ability to engage in various non-covalent interactions. The 1,3,4-oxadiazole ring is a particularly interesting scaffold that has been incorporated into benzenesulfonamide derivatives. nih.govresearchgate.nettandfonline.comnih.gov

The synthesis of these hybrids involves creating a covalent linkage between the benzenesulfonamide moiety and the 1,3,4-oxadiazole ring. This can be achieved through various synthetic routes, often involving the reaction of a benzenesulfonamide-containing carboxylic acid or its derivative with a hydrazine (B178648) to form a hydrazide, which is then cyclized to the oxadiazole. These hybrid molecules have shown significant potential as inhibitors of enzymes like carbonic anhydrase. nih.govresearchgate.netnih.gov The nature of the substituents on both the benzenesulfonamide and the oxadiazole rings can be systematically varied to fine-tune the biological activity and selectivity. nih.govresearchgate.nettandfonline.com

Table 2: Examples of Benzenesulfonamide-1,3,4-Oxadiazole Hybrids

| Compound ID | Description | Key Finding | Reference |

|---|---|---|---|

| 4j | N-(3-nitrophenyl)-2-((5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | Potent inhibitor of hCA II and hCA IX isoforms. nih.govresearchgate.net | nih.govresearchgate.net |

| 6e | Benzenesulphonamide linked-1,3,4-oxadiazole hybrid | Showed higher potency against hCA I than the standard drug acetazolamide. nih.gov | nih.gov |

| 6g, 6h, 6i | Benzenesulphonamide linked-1,3,4-oxadiazole hybrids | More potent against hCA XIII than the standard drug acetazolamide. nih.gov | nih.gov |

Synthesis of Fibrate-like Derivatives with Diethoxy/Dimethoxybenzene Cores

Fibrates are a class of drugs known for their lipid-lowering properties. The synthesis of fibrate-like derivatives using a diethoxybenzene or dimethoxybenzene core represents an interesting avenue for developing new therapeutic agents. nih.gov Research has demonstrated the design and synthesis of a series of 3,4-dimethoxybenzene-based fibrate derivatives. nih.gov These compounds were evaluated for their potential to lower triglyceride and total cholesterol levels.

The synthetic approach for these derivatives typically involves linking the dimethoxybenzene or diethoxybenzene core to a fibrate moiety, such as a phenoxyisobutyric acid derivative. nih.govresearchgate.net The resulting hybrid molecules combine the structural features of both parent compounds, with the potential for synergistic or novel biological activities. Studies on 3,4-dimethoxybenzene-based fibrates have shown that some of these derivatives exhibit significant hypolipidemic effects, suggesting that the diethoxybenzene core could be similarly utilized to create new fibrate-like compounds. nih.gov

Stereoselective Synthesis and Enantiomeric Purity Assessment

The compound this compound is, in itself, achiral and therefore does not exist as enantiomers. However, its synthesis serves as a platform for the creation of chiral derivatives, which would necessitate stereoselective control and subsequent analysis of enantiomeric purity. Chirality can be introduced by reacting the precursor, 3,4-diethoxybenzenesulfonyl chloride, with a chiral amine or by modifying the aromatic ring with a chiral substituent.

Stereoselective Synthesis

The asymmetric synthesis of chiral sulfonamides is a significant area of research, particularly due to the prevalence of such motifs in pharmacologically active molecules. mdpi.com The strategies to achieve stereoselectivity in derivatives of this compound would fall into established categories:

Substrate-Controlled Synthesis: This approach utilizes a chiral starting material to direct the stereochemical outcome of a reaction. For instance, reacting 3,4-diethoxybenzenesulfonyl chloride with a readily available, enantiomerically pure amine would yield a chiral sulfonamide derivative. The inherent chirality of the amine dictates the stereochemistry of the product. mdpi.com

Reagent-Controlled Synthesis: In this method, an achiral substrate is transformed into a chiral product through the use of a chiral reagent or catalyst. For example, a catalytic asymmetric reaction could be employed to synthesize optically active Δ(1)-pyrroline sulfonamides, where a novel chiral aldehyde catalyst can achieve high diastereo- and enantioselectivities. rsc.orgrsc.org

Resolution of Racemates: A racemic mixture of a chiral this compound derivative could be separated into its constituent enantiomers. A common method is classical resolution, which involves forming diastereomeric salts by reacting the racemic sulfonamide with a chiral resolving agent, such as R(-)- or S(+)-mandelic acid. ntu.edu.sg These diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization.

A hypothetical stereoselective synthesis is illustrated below, where a chiral amine is used to produce an enantiomerically pure sulfonamide derivative.

Hypothetical Reaction Scheme: Synthesis of a Chiral Sulfonamide Derivative

In this illustrative scheme, 3,4-diethoxybenzenesulfonyl chloride reacts with an enantiomerically pure chiral amine in the presence of a base to yield a specific enantiomer of the corresponding N-substituted sulfonamide.

Enantiomeric Purity Assessment

Once a chiral derivative of this compound is synthesized, it is crucial to determine its enantiomeric purity, typically expressed as enantiomeric excess (e.e.). Several analytical techniques are routinely employed for this purpose.

| Analytical Method | Principle | Typical Application in Sulfonamide Analysis |

| Chiral HPLC | Separation of enantiomers is achieved on a High-Performance Liquid Chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. | A validated chiral reverse-phase HPLC method can be used for the enantiomeric resolution of sulfonamide racemates. For example, a Crownpak CR (+) column has been used to resolve the enantiomers of a methoxybenzene sulfonamide derivative. ntu.edu.sgnih.gov |

| NMR Spectroscopy | In an achiral solvent, enantiomers have identical NMR spectra. To differentiate them, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which have distinct NMR signals. Alternatively, a chiral solvating agent can be used to induce temporary diastereomeric interactions. | 1H or 19F NMR spectroscopy can be used to determine the enantiopurity of sulfinamides (a related class of compounds) after derivatization. This method allows for the quantification of each enantiomer by integrating the distinct signals of the resulting diastereomers. acs.org |

| Gas Chromatography (GC) | Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers based on their differential interactions with the phase. | Chiral GC is effective for the analysis of volatile chiral compounds. For sulfonamide derivatives that are amenable to volatilization, this technique can provide excellent resolution and sensitivity for enantiomeric purity determination. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of sulfonamides, a cornerstone of medicinal and industrial chemistry, has traditionally relied on methods that are often at odds with modern principles of environmental stewardship. The application of green chemistry is paramount in developing sustainable synthetic pathways for compounds like this compound.

Application of Green Chemistry Principles

The development of sustainable synthetic routes is guided by the twelve principles of green chemistry. For sulfonamide synthesis, several of these principles are particularly relevant:

Waste Prevention: Designing syntheses to minimize the generation of waste. Traditional sulfonamide synthesis often produces significant amounts of by-products, including acidic waste. sci-hub.se

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. This involves moving away from reagents like chlorosulfonic acid and thionyl chloride. researchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. Many sulfonamide syntheses have been adapted to use water as a solvent or are performed under solvent-free conditions. researchgate.netrsc.orgmdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small quantities and can be recycled. jsynthchem.com

Sustainable Synthetic Routes

A comparison between a traditional and a hypothetical "greener" route for the synthesis of this compound highlights the potential for significant environmental improvement.

Traditional Synthetic Route: The conventional synthesis would likely begin with the chlorosulfonation of 1,2-diethoxybenzene using a hazardous reagent like chlorosulfonic acid to form 3,4-diethoxybenzenesulfonyl chloride. google.com This intermediate is then reacted with ammonia, often in a chlorinated solvent such as dichloromethane (B109758) (DCM), to produce the final sulfonamide. researchgate.net This process involves corrosive reagents, toxic solvents, and can generate considerable waste.

Proposed Greener Synthetic Route: A more sustainable approach would leverage recent innovations in sulfonamide synthesis.

Sulfonyl Chloride Formation: Instead of chlorosulfonic acid, a mechanochemical approach could be used. This solvent-free method might involve the tandem oxidation-chlorination of a corresponding disulfide using a solid, safer chlorinating agent like sodium hypochlorite (B82951) pentahydrate. rsc.org

Amination: The subsequent reaction with ammonia could be performed in water. rsc.orgmdpi.com This eliminates the need for hazardous organic solvents, simplifies the work-up procedure (often requiring only filtration), and reduces waste. rsc.org

The following table provides a qualitative comparison between these two approaches.

| Feature | Traditional Route | Proposed Greener Route | Green Chemistry Advantage |

| Sulfonating Agent | Chlorosulfonic Acid (highly corrosive, hazardous) | Disulfide/Sodium Hypochlorite (solid, easier to handle) | Safer Reagents: Reduces risks associated with handling highly corrosive and reactive chemicals. |

| Solvent | Dichloromethane (DCM) or other chlorinated solvents (toxic, environmental pollutant) | Water or Solvent-Free (Mechanochemistry) | Safer Solvents: Eliminates the use of volatile organic compounds (VOCs), reducing environmental impact and health risks. Water is a benign solvent. researchgate.netrsc.org |

| Energy Usage | Often requires heating/refluxing | Mechanochemistry or reactions at room temperature | Energy Efficiency: Ball milling (mechanochemistry) or aqueous reactions at ambient temperatures can significantly lower the energy input. rsc.org |

| Waste Generation | High E-Factor (significant acid and solvent waste) | Low E-Factor (minimal by-products, water as the main waste stream) | Waste Prevention: The greener route is designed to produce less waste, aligning with the primary goal of green chemistry. sci-hub.se |

| Purification | Often requires column chromatography | Simple filtration may be sufficient | Process Simplification: Avoids energy- and solvent-intensive purification steps, making the process more efficient and economical. researchgate.net |

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be transformed into a more sustainable, safer, and economically viable process.

Mechanistic Investigations and Elucidation of Molecular Interactions in Vitro Focus

Enzymatic Inhibition Studies of 3,4-Diethoxybenzenesulfonamide and its Analogues

Benzenesulfonamide (B165840) derivatives are a well-established class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs). mdpi.com The primary, unmodified sulfonamide moiety is a critical zinc-binding group essential for this inhibitory action. mdpi.com The inhibitory potency and isoform selectivity of these compounds against various human (h) CA isoforms are significantly influenced by the substitution patterns on the aromatic ring. tandfonline.comresearchgate.net Research has focused on several isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII, which are targets for anticancer therapies. acs.orgmdpi.com

While specific inhibition constants (Kᵢ) for this compound against these isoforms are not detailed in the available literature, extensive research on its analogues provides critical insights into structure-activity relationships (SAR). For instance, ethoxzolamide (B1671626) (6-ethoxy-1,3-benzothiazole-2-sulfonamide), a structurally related sulfonamide, is a known CA inhibitor. nih.govnih.govmdpi.com Studies on various benzenesulfonamide series demonstrate that many derivatives achieve potent, low nanomolar inhibition of hCA II, IX, and XII, while showing moderate inhibition of hCA I. acs.orgmdpi.com For example, a series of chalcone-based benzenesulfonamides displayed single- to double-digit nanomolar inhibition constants against these isoforms. researchgate.net Similarly, certain quinazoline-linked benzenesulfonamide derivatives were found to be effective inhibitors of hCA II, IX, and XII, with Kᵢ values in the low nanomolar range, rivaling the standard drug acetazolamide. mdpi.com

The following table presents inhibition data for acetazolamide, a standard CA inhibitor, and other related benzenesulfonamide analogues to illustrate the typical range of activity.

| Compound/Analog Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Citation(s) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | tandfonline.commdpi.com |

| Benzoylthioureido Benzenesulfonamides (e.g., Cpd 7c) | 33.0 | 65.4 | 46.2 | 41.5 | tandfonline.com |

| Triazole-tailed Benzenesulfonamides | 51.6–>10,000 | 0.9–363.8 | 3.2–459.4 | N/A | mdpi.com |

| Click-Chemistry derived Benzenesulfonamides | 41.5–1500 | 30.1–755 | 1.5–38.9 | 0.8–12.4 | acs.org |

| Quinoline-based Sulfonamides | N/A | N/A | 8.9-133.5 | 3.4-42.9 | researchgate.net |

This table is for illustrative purposes, showing the range of inhibition constants for various classes of benzenesulfonamide analogues.

Beyond carbonic anhydrases, benzenesulfonamide derivatives have been investigated as inhibitors of other enzymes. For instance, certain benzenesulfonamide-aroylhydrazone conjugates have been evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net Additionally, some sulfonamide derivatives have been found to inhibit kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com The kinetic parameters of these interactions, including IC₅₀ values, reveal the concentration-dependent efficacy of the compounds. For example, specific benzenesulfonamide conjugates significantly inhibited EGFR with IC₅₀ values in the sub-micromolar range (e.g., 0.19 µM). researchgate.net

Receptor Binding and Modulation Assays

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid metabolism and inflammation, with PPARα being a key subtype in the liver. google.comgoogle.com While direct data on this compound is unavailable, related sulfonamide derivatives have been identified as PPAR modulators. google.comgoogle.com The design of these molecules often involves modifying known PPAR agonists, where the sulfonamide group can act as a key interacting moiety. nih.gov For example, elaidyl-sulfamide (B1671156) (ES), a sulfonamide analogue of the natural PPARα agonist oleoylethanolamide, was shown to interact with the PPARα binding site and activate the receptor. nih.gov Similarly, novel indole (B1671886) sulfonamide derivatives have been developed as pan-PPAR agonists, activating all three isoforms (α, γ, and δ). researchgate.net This demonstrates that the sulfonamide scaffold can be effectively utilized to create compounds that modulate PPARα activity. nih.govresearchgate.net

The benzenesulfonamide scaffold is present in numerous inhibitors of critical signaling proteins implicated in cancer and other diseases. google.com These pathways include the EGFR signaling cascade and its downstream effectors like the Ras/Raf/MEK/ERK (MAPK) and PI3K-AKT pathways. researchgate.netresearchgate.net

EGFR: Several studies have reported on quinazoline-based sulfonamide derivatives that potently inhibit EGFR. mdpi.com These compounds can bind to the ATP-binding site of the receptor, blocking its activation and subsequent downstream signaling. researchgate.net Some derivatives show IC₅₀ values in the nanomolar range against EGFR. researchgate.net

ERK1/2 MAPK: Inhibition of upstream targets like EGFR by sulfonamide derivatives can lead to a decrease in the phosphorylation and activation of ERK1/2. mdpi.com However, the relationship is complex, as some anticancer compounds that induce ERK activation can also promote apoptosis. researchgate.net In some contexts, dual blockade of EGFR and ERK1/2 phosphorylation can lead to enhanced cancer cell growth inhibition. nih.gov

PI3K-AKT: The PI3K/AKT pathway is another major downstream effector of EGFR. researchgate.net Inhibition of EGFR by sulfonamide-containing compounds can interfere with this pro-survival pathway. Some benzenesulfonamide-based inhibitors have been shown to cause a dose-dependent loss in the activation of AKT. google.com

Cellular Assays for Investigating Downstream Molecular Events (e.g., Anti-Inflammatory and Antioxidant Effects for Related Compounds)

The enzymatic and receptor-level activities of benzenesulfonamide analogues translate into measurable downstream effects in cellular assays.

Anti-Inflammatory Effects: Numerous studies have demonstrated the anti-inflammatory properties of benzenesulfonamide derivatives. frontiersin.orgnih.govmdpi.com These effects are often evaluated using in vitro assays such as the inhibition of protein denaturation, a marker for inflammation. nih.gov For instance, 3,4,5-trimethoxybenzenesulfonamide, a related analogue, demonstrated significant anti-inflammatory activity in a protein denaturation assay, comparable to the standard drug ibuprofen. nih.gov The mechanism can also be linked to the inhibition of pro-inflammatory enzymes like COX-2 or the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com

Antioxidant Effects: Related benzenesulfonamide compounds have also been shown to possess antioxidant activity. nih.govresearchgate.net This is often assessed through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and the measurement of reactive oxygen species (ROS) in cells. nih.gov A study on gallic acid sulfonamide derivatives, such as 3,4,5-trihydroxybenzenesulfonamide, showed significant ROS scavenging activity in human intestinal epithelial cells. nih.gov Other benzenesulfonamide derivatives bearing carboxamide functionalities also exhibited good antioxidant activity in vitro. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Activity and Selectivity

The structure-activity relationship (SAR) for benzenesulfonamide (B165840) derivatives is a well-established area of medicinal chemistry, providing a framework for understanding how modifications to the chemical structure can impact biological activity. researchgate.netslideshare.net In the context of 3,4-Diethoxybenzenesulfonamide, the core scaffold consists of a benzene (B151609) ring substituted with a sulfonamide group and two ethoxy groups at the 3 and 4 positions.

Systematic modifications to this scaffold would be key to elucidating its SAR. For instance, altering the nature and position of the alkoxy groups could significantly influence the compound's interaction with biological targets. Research on other sulfonamide-based inhibitors, such as those targeting 12-lipoxygenase, has shown that the nature and placement of substituents on the benzene ring are critical for potency and selectivity. nih.gov

To illustrate the potential SAR of this compound, a hypothetical table of analogues and their expected activities is presented below. This is based on established principles of medicinal chemistry where, for example, increasing the lipophilicity of the alkyl chain in the alkoxy group might enhance membrane permeability and, consequently, cellular activity up to a certain point.

| Analogue | Modification | Predicted Biological Activity | Rationale |

| 1 | 3,4-Dimethoxybenzenesulfonamide | Potentially lower activity | Shorter alkyl chains may lead to reduced hydrophobic interactions with the target protein. |

| 2 | 3,4-Dipropoxybenzenesulfonamide | Potentially higher activity | Longer alkyl chains could enhance binding affinity through increased hydrophobic interactions. |

| 3 | 4-Ethoxy-3-methoxybenzenesulfonamide | Variable | The differential electronic and steric effects of methoxy (B1213986) versus ethoxy at these positions would likely alter binding. |

| 4 | 3,4-Diethoxy-N-methylbenzenesulfonamide | Potentially altered selectivity | Substitution on the sulfonamide nitrogen can influence hydrogen bonding patterns and steric interactions, potentially shifting target selectivity. nih.gov |

Influence of Substituent Effects on Physicochemical Parameters and Molecular Recognition

The electronic properties of the substituents on the benzene ring play a crucial role in modulating the physicochemical parameters of this compound, which in turn affects its molecular recognition by biological targets. The two ethoxy groups are electron-donating, which influences the electron density of the aromatic ring and the acidity of the sulfonamide proton.

The table below illustrates the predicted influence of different substituents on key physicochemical parameters, drawing on general principles of physical organic chemistry. mdpi.comd-nb.info

| Substituent at position 4 | Substituent at position 3 | Predicted pKa | Predicted LogP | Rationale |

| OCH2CH3 | OCH2CH3 | Higher | Higher | Two electron-donating, lipophilic groups increase pKa and LogP. |

| NO2 | H | Lower | Lower | A strong electron-withdrawing group decreases pKa and increases polarity. |

| OCH3 | H | Lower than diethoxy | Lower than diethoxy | A single methoxy group is less electron-donating and lipophilic than two ethoxy groups. |

| Cl | Cl | Lower | Higher than diethoxy | Halogens are electron-withdrawing but also lipophilic, leading to a decrease in pKa but an increase in LogP. nih.gov |

Conformational Analysis and its Ramifications for Ligand-Target Interactions

Conformational analysis of this compound is essential for understanding its three-dimensional shape and how it can adapt to fit into a biological target's binding site. lumenlearning.comlibretexts.org The key rotatable bonds in this molecule are the C-O bonds of the ethoxy groups and the C-S and S-N bonds of the sulfonamide group.

The rotation around the C-O bonds will determine the orientation of the ethyl groups relative to the benzene ring. Steric hindrance between the two adjacent ethoxy groups will likely favor conformations where the ethyl groups are directed away from each other. The conformation of the sulfonamide group is also critical, as it dictates the spatial arrangement of the hydrogen bond donors and acceptors. lasalle.edu

Different conformations will have different energy levels, with staggered conformations generally being more stable than eclipsed ones. lumenlearning.com The preferred conformation will be the one that minimizes steric clashes and maximizes favorable intramolecular interactions. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is a key determinant of its biological activity.

| Dihedral Angle | Conformation | Relative Energy | Implication for Binding |

| C2-C3-O-C(ethyl) | Anti | Low | Favorable, minimizes steric hindrance with the 4-ethoxy group. |

| C2-C3-O-C(ethyl) | Gauche | Intermediate | Possible, but less stable than the anti conformation. |

| C-S-N-H | Staggered | Low | Allows for optimal hydrogen bonding with a receptor. |

| C-S-N-H | Eclipsed | High | Unfavorable, would likely require energy to adopt for binding. |

Development of Pharmacophore Models for Rational Design of Enhanced Analogues

A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for its biological activity. dovepress.comnih.gov This model serves as a template for the rational design of new analogues with potentially enhanced potency and selectivity. nih.gov

Based on the structure of this compound, a pharmacophore model would likely include:

An aromatic ring feature.

Two hydrogen bond acceptors (the oxygen atoms of the sulfonamide).

One hydrogen bond donor (the NH of the sulfonamide).

Two hydrophobic features (the ethoxy groups).

The spatial relationship between these features is critical. The development of such a model can be achieved through ligand-based methods, by superimposing a set of active analogues, or through structure-based methods if the crystal structure of the target protein is known. biorxiv.org

The following table outlines a hypothetical pharmacophore model for this compound.

| Pharmacophore Feature | Geometric Constraint | Role in Molecular Recognition |

| Aromatic Ring | Centroid of the benzene ring | Pi-stacking or hydrophobic interactions with the target. |

| Hydrogen Bond Acceptor 1 (SO2 oxygen) | Defined distance and angle from the aromatic ring | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Acceptor 2 (SO2 oxygen) | Defined distance and angle from the aromatic ring and HBA 1 | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (NH) | Defined distance and angle from the sulfur atom | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic Group 1 (3-ethoxy) | Defined location relative to the aromatic ring | Occupies a hydrophobic pocket in the binding site. |

| Hydrophobic Group 2 (4-ethoxy) | Defined location relative to the aromatic ring | Occupies a hydrophobic pocket in the binding site. |

Computational and Theoretical Chemistry Applications in Research

Molecular Docking Simulations for Elucidating Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is instrumental in understanding the binding mechanism of ligands like 3,4-Diethoxybenzenesulfonamide to protein targets. For benzenesulfonamide (B165840) derivatives, a primary target of interest is the metalloenzyme family of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. nih.govmdpi.com

Docking studies reveal that benzenesulfonamides typically inhibit CAs by coordinating with the zinc ion (Zn²⁺) located deep within the active site. tandfonline.com The sulfonamide group (—SO₂NH₂) is crucial for this interaction. Upon entering the active site, the sulfonamide moiety deprotonates to —SO₂NH⁻, and the anionic nitrogen atom forms a coordination bond with the Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion that is normally bound to the zinc. mdpi.comacs.org

For this compound, the binding mode within the hCA IX active site can be predicted based on the established interactions of similar sulfonamides. nih.govekb.eg The sulfonamide group would anchor the molecule to the catalytic Zn²⁺ ion. tandfonline.com This primary interaction is further stabilized by a network of hydrogen bonds. Specifically, the oxygen atoms of the sulfonamide group are expected to form hydrogen bonds with the backbone amide of key amino acid residues, such as Threonine 199 (Thr199), which is a highly conserved residue in the CA active site. acs.org

The diethoxy-substituted phenyl ring would extend into the active site cavity, establishing additional interactions that enhance binding affinity and selectivity. The ethoxy groups at the 3 and 4 positions can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the middle and outer parts of the active site cavity. These residues in hCA IX often include Valine 121, Leucine 198, and Proline 202. The specific orientation and interactions of these tail groups are critical for determining the inhibitor's potency and isoform selectivity. mdpi.com

| Interaction Type | Ligand Group | Target Residues/Component | Predicted Role in Binding |

| Ionic Coordination | Anionic Sulfonamide (SO₂NH⁻) | Catalytic Zn²⁺ ion | Primary anchoring interaction; essential for inhibition. tandfonline.comacs.org |

| Hydrogen Bonding | Sulfonamide Group (O and NH) | Thr199, His94 | Stabilizes the orientation of the sulfonamide group within the active site. acs.org |

| Hydrophobic Interactions | Diethoxy Phenyl Ring | Val121, Leu198, Pro202 | Enhances binding affinity and contributes to isoform selectivity. mdpi.com |

| van der Waals Contacts | Entire Ligand | Various active site residues | Provides additional stabilization to the ligand-protein complex. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound from first principles. jsaer.comcumhuriyet.edu.tr These methods allow for the precise calculation of electronic structure, which in turn determines the molecule's reactivity and spectroscopic characteristics. researchgate.netsciensage.info

DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths and angles with high accuracy. jsaer.com From this optimized structure, various electronic properties can be derived. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack, respectively. jsaer.com For this compound, negative potential is expected to be localized around the oxygen atoms of the sulfonamide and ethoxy groups, indicating these are likely sites for hydrogen bonding. jsaer.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. jsaer.comsciensage.info

Furthermore, quantum chemical calculations can predict spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C) for comparison with experimental data, aiding in structure verification. mdpi.com Vibrational frequencies from IR and Raman spectroscopy can also be computed to help interpret experimental spectra. researchgate.net

| Calculated Property | Computational Method | Information Gained for this compound |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Provides the most stable 3D conformation, including bond lengths and angles. jsaer.com |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to identify nucleophilic (negative) and electrophilic (positive) sites, predicting interaction points. jsaer.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Determines the HOMO-LUMO energy gap, indicating chemical reactivity and kinetic stability. sciensage.info |

| Global Reactivity Descriptors | DFT (from HOMO/LUMO energies) | Calculates values like electronegativity, chemical hardness, and electrophilicity index to quantify reactivity. nih.gov |

| NMR Chemical Shifts | GIAO-DFT | Predicts ¹H and ¹³C NMR spectra to aid in structural elucidation. mdpi.com |

| Vibrational Frequencies | DFT | Simulates IR and Raman spectra to help assign experimental vibrational bands. researchgate.net |

| Acidity Constant (pKa) | High-level QM with solvent models | Estimates the pKa of the sulfonamide group, which is critical for its binding mechanism to carbonic anhydrase. acs.orgnih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding Events

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for understanding the conformational flexibility of this compound and the stability of its interaction with a biological target like carbonic anhydrase. nih.govmdpi.com

An MD simulation typically starts with the docked pose of the this compound-CA complex placed in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds to microseconds. nih.gov

MD simulations also allow for a detailed analysis of the specific interactions that hold the complex together. The persistence of hydrogen bonds and hydrophobic contacts between this compound and the CA active site can be tracked throughout the simulation, confirming the binding mode predicted by docking. rsc.org These simulations can reveal the role of water molecules in mediating interactions and provide insights into the energetics of binding through methods like MM-PBSA/GBSA, which estimate the free energy of binding. rsc.orgcumhuriyet.edu.tr

| Analysis Type | Metric/Observation | Insight Gained for this compound-CA Complex |

| Complex Stability | Root Mean Square Deviation (RMSD) | A low and stable RMSD indicates the ligand remains bound in a consistent pose. nih.gov |

| Protein Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein upon ligand binding. tandfonline.com |

| Interaction Stability | Hydrogen Bond Analysis | Confirms the stability and duration of key hydrogen bonds (e.g., with Thr199). rsc.org |

| Conformational Analysis | Ligand Torsional Angles | Explores the rotational freedom and preferred conformations of the ethoxy groups within the active site. |

| Binding Energetics | MM-PBSA/GBSA Calculations | Estimates the binding free energy, providing a quantitative measure of binding affinity. cumhuriyet.edu.tr |

| Solvent Behavior | Radial Distribution Function of Water | Analyzes the role of water molecules in mediating or being displaced from the active site. |

Predictive Modeling for Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion) Attributes

In modern drug discovery, it is crucial to evaluate not only the efficacy of a compound but also its pharmacokinetic profile. deeporigin.com Predictive modeling, using Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, allows for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govoup.com Numerous computational tools, such as ADMET-AI, ADMETlab, and QikProp, have been developed for this purpose. deeporigin.comoup.comschrodinger.com

For this compound, these models can predict a range of critical drug-like properties based solely on its molecular structure. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. researchgate.net

Absorption: Models predict properties like human intestinal absorption (HIA) and Caco-2 cell permeability, which indicate how well the compound might be absorbed from the gut into the bloodstream. scilit.comDistribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target. researchgate.netMetabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. CYP inhibition is a major cause of drug-drug interactions. dntb.gov.uaExcretion: Properties related to how the compound is eliminated from the body, such as total clearance, are estimated. Toxicity: A wide range of toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. oup.com

These predictions are based on models trained on large datasets of experimentally measured properties. oup.com While in silico predictions require experimental validation, they are invaluable for prioritizing and optimizing lead compounds. nih.gov

| ADMET Category | Predicted Property | Predicted Value/Classification for this compound | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Good | Indicates probable high absorption from the gastrointestinal tract. researchgate.net |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal wall. scilit.com | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Suggests the compound is unlikely to cause central nervous system side effects. |

| Plasma Protein Binding (PPB) | High | Indicates a significant fraction may be bound to plasma proteins, affecting free drug concentration. researchgate.net | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 pathway. dntb.gov.ua |

| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions involving the CYP3A4 pathway. dntb.gov.ua | |

| Excretion | Total Clearance | Low to Moderate | Provides an estimate of the rate of elimination from the body. |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Predicts a low likelihood of causing genetic mutations. oup.com |

| hERG Inhibition | Non-inhibitor | Predicts a low risk of causing drug-induced cardiac arrhythmia. | |

| Hepatotoxicity | Low risk | Predicts a low likelihood of causing liver damage. |

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3,4-diethoxybenzenesulfonamide. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. univr.it For this compound, both ¹H NMR and ¹³C NMR spectra would yield distinct signals corresponding to each unique proton and carbon atom in the structure.

¹H NMR Spectroscopy: This technique identifies the different chemical environments of protons. The spectrum of this compound is expected to show characteristic signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the two ethoxy groups, and the protons of the sulfonamide (-SO₂NH₂) group. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (e.g., triplets and quartets for the ethoxy groups) would reveal adjacent proton-proton coupling. mdpi.com

¹³C NMR Spectroscopy: This method provides information on the different carbon environments within the molecule. The spectrum would display separate peaks for the methyl and methylene carbons of the ethoxy groups, and for the four distinct aromatic carbons (two substituted and two unsubstituted).

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (C5-H, C6-H, C2-H) | ~7.0 - 7.8 | Multiplet/Doublet |

| Ethoxy (-OCH₂-) | ~4.1 - 4.2 | Quartet |

| Ethoxy (-CH₃) | ~1.4 - 1.5 | Triplet |

| Sulfonamide (-NH₂) | Variable (broad singlet) | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. msu.edu For this compound (C₁₀H₁₅NO₄S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at a precise m/z value corresponding to its monoisotopic mass of 245.0722 Da. nih.gov

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular "fingerprint" and helps to confirm the structure. msu.edu

Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₅NO₄S]⁺ | 245 |

| [M - C₂H₅]⁺ | Loss of an ethyl group | 216 |

| [M - OC₂H₅]⁺ | Loss of an ethoxy group | 200 |

| [M - SO₂NH₂]⁺ | Loss of the sulfonamide group | 165 |

Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. bjbms.org For this compound, various chromatographic methods are employed to ensure its purity, separate it from potential isomers (such as 2,3- or 2,5-diethoxybenzenesulfonamide), and perform quantitative analysis.

High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for the analysis of non-volatile compounds like sulfonamides. nih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable for assessing the purity of this compound. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring is a strong chromophore. who.int

Gas Chromatography (GC): GC is effective for volatile compounds. nih.gov Due to the low volatility and polar nature of the sulfonamide group, direct analysis of this compound by GC can be challenging. However, derivatization to a more volatile and thermally stable analogue can facilitate its analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. cdc.govtaylorfrancis.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a synthesis reaction or quickly checking the purity of a sample. bjbms.org The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used as the mobile phase to separate components based on their polarity.

Summary of Chromatographic Methods for this compound

| Technique | Principle | Primary Application |

|---|---|---|

| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis, purity assessment, and isomer separation. |

| GC-MS | Separation of volatile (or derivatized) compounds in a gaseous mobile phase. | Identification of impurities and structural confirmation. |

| TLC | Separation on a planar stationary phase based on differential adsorption/partition. | Rapid qualitative purity checks and reaction monitoring. |

Electrochemical Methods for Mechanistic Insights into Compound Behavior (e.g., Voltammetry for Related Compounds)

Electrochemical techniques, particularly voltammetry, provide valuable insights into the redox properties of molecules. nih.gov While specific studies on this compound are not prevalent, the extensive research on related sulfonamides offers a strong basis for understanding its likely electrochemical behavior. scielo.brtandfonline.com

Cyclic voltammetry (CV) is a key method used to investigate the oxidation and reduction processes of sulfonamides. semanticscholar.org For many sulfonamides, the primary electrochemical activity involves the oxidation of the aniline-like amino group. scielo.br The sulfonamide group itself is generally electrochemically inactive in the typical potential window, though its reduction can occur at highly negative potentials. scielo.br

Studies on related compounds show that a glassy carbon electrode (GCE), sometimes chemically modified to enhance sensitivity and selectivity, is commonly used. scielo.brtandfonline.com The oxidation potential and peak current are dependent on experimental parameters like the pH of the supporting electrolyte and the potential scan rate. By analyzing these dependencies, researchers can deduce mechanistic details, such as the number of electrons and protons involved in the redox reaction and whether the process is diffusion-controlled or adsorption-controlled. scielo.br For instance, in acidic conditions (around pH 2.0), many sulfonamides exhibit a well-defined oxidation peak. scielo.brtandfonline.com

Typical Voltammetric Parameters for Analysis of Related Sulfonamides

| Parameter | Typical Condition/Observation | Insight Gained |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) or modified GCE. tandfonline.com | Provides a surface for the electrochemical reaction. |

| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV). nih.gov | Investigates redox potentials and reaction kinetics. |

| Supporting Electrolyte | Britton-Robinson or Phosphate Buffer. scielo.brsemanticscholar.org | Controls pH and provides conductivity. |

| Anodic Peak Potential (Epa) | Typically +0.9 V to +1.1 V (vs. SCE) for related sulfonamides. scielo.br | Indicates the potential at which the compound is oxidized. |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. sscollegejehanabad.org This technique provides definitive proof of structure by mapping the electron density of the atoms based on the diffraction pattern produced when a single crystal is irradiated with X-rays. units.it

The process involves several key steps:

Crystal Growth: A high-quality single crystal of this compound must be grown, typically by slow evaporation of a solvent from a saturated solution. sscollegejehanabad.org

Data Collection: The crystal is mounted on a diffractometer and rotated while being exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector. researchgate.netbioscience.fi

Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed using complex mathematical methods (Fourier transforms) to generate an electron density map of the molecule within the crystal's unit cell. sscollegejehanabad.org This map is then used to determine the positions of all atoms.

The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsional angles. For this compound, this would precisely define the geometry of the benzene ring, the sulfonamide group, and the conformation of the two ethoxy side chains. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonds formed by the sulfonamide's -NH₂ group, which dictate how the molecules pack together in the crystal lattice.

Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the unit cell. units.it |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of all intramolecular distances and angles. |

| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds involving the -SO₂NH₂ group. |

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas for 3,4-Diethoxybenzenesulfonamide and its Derivatives

The benzenesulfonamide (B165840) core is a privileged structure in drug discovery, known to interact with a variety of biological targets. drugbank.comtuni.finih.gov Derivatives of this scaffold have been developed as antibacterial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.govekb.eg A primary future research direction for this compound would be a systematic investigation into its potential biological targets.

Initial in silico screening and subsequent in vitro assays could explore the inhibitory activity of this compound and its rationally designed derivatives against a panel of enzymes and receptors. Key enzyme families that are known to be targeted by sulfonamides include:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, with applications in treating glaucoma, epilepsy, and certain types of cancer. ajchem-b.comresearchgate.netuobaghdad.edu.iq The substitution pattern of this compound could be explored for selective inhibition of different CA isoforms.

Kinases: Many kinase inhibitors feature a sulfonamide moiety. Investigating the effect of this compound derivatives on various protein kinases, such as receptor tyrosine kinases (RTKs), could uncover potential applications in oncology. tuni.finih.gov

Dihydropteroate Synthase (DHPS): As a foundational mechanism for antibacterial sulfonamides, the potential of this compound derivatives to inhibit bacterial DHPS could be revisited, especially in the context of rising antibiotic resistance. researchgate.net

Beyond these established targets, broader screening against other enzyme classes and receptor families could reveal novel biological activities. The diethoxy substitution pattern on the benzene (B151609) ring may confer unique properties that could be exploited for novel therapeutic interventions.

Development of Innovative Synthetic Methodologies for Diversification and Library Generation

To thoroughly explore the therapeutic potential of this compound, the generation of a diverse chemical library based on its scaffold is essential. Modern synthetic organic chemistry offers a plethora of innovative methodologies that can be applied to achieve this.

Table 1: Potential Synthetic Strategies for Diversification of this compound

| Synthetic Approach | Description | Potential for Diversification |

| Combinatorial Chemistry | Automated synthesis of a large number of compounds in a short period. youtube.comyoutube.com | Rapid generation of a library with diverse substitutions on the sulfonamide nitrogen and the aromatic ring. |

| Flow Chemistry | Continuous synthesis in a reactor, offering precise control over reaction parameters and enabling safer and more efficient reactions. acs.org | Scalable and efficient synthesis of analogs, facilitating rapid lead optimization. |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Modification of the 3,4-diethoxybenzene core to introduce a wide range of substituents, enabling fine-tuning of physicochemical and pharmacological properties. |

| Multicomponent Reactions | Reactions in which three or more reactants combine in a single step to form a new product containing substantial portions of all the reactants. researchgate.net | Efficient and atom-economical synthesis of complex derivatives from simple starting materials. |

By employing these advanced synthetic strategies, a comprehensive library of this compound derivatives can be constructed. This library would be a valuable resource for high-throughput screening campaigns to identify compounds with promising biological activities.

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives.

De Novo Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. neoncorte.comnih.gov By training these models on existing datasets of sulfonamide inhibitors, novel this compound analogs with potentially enhanced activity can be generated. stanford.edu

Predictive Modeling: Machine learning algorithms can build predictive models for various properties, including biological activity, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity (ADMET). researchgate.net These models can be used to prioritize which newly designed compounds should be synthesized and tested, thereby reducing the time and cost of the drug discovery process.

Structure-Activity Relationship (SAR) Analysis: AI can analyze the SAR of a series of compounds to identify key structural features that contribute to their biological activity. researchgate.net This information can then be used to guide the design of more potent and selective analogs.

The application of AI and ML in the research of this compound has the potential to significantly streamline the identification of lead compounds with desirable therapeutic profiles.

Integration of Multidisciplinary Approaches in Advancing this compound Research

The successful translation of a chemical compound from a laboratory curiosity to a therapeutic agent requires a collaborative, multidisciplinary approach. scholarsjournal.net Advancing the research on this compound will necessitate the integration of expertise from various scientific fields.

Table 2: Multidisciplinary Contributions to this compound Research

| Discipline | Contribution |

| Medicinal Chemistry | Design and synthesis of novel derivatives, optimization of lead compounds. |

| Computational Chemistry | In silico screening, molecular docking, and predictive modeling to guide experimental work. |

| Structural Biology | Determination of the three-dimensional structures of target-ligand complexes to understand the molecular basis of interaction. |

| Pharmacology | In vitro and in vivo studies to evaluate the efficacy and mechanism of action of the compounds. |

| Pharmacokinetics | Assessment of the ADMET properties of the compounds to ensure they have suitable drug-like characteristics. |

| Toxicology | Evaluation of the safety profile of the lead compounds. |

By fostering collaboration between these disciplines, a comprehensive understanding of the therapeutic potential of this compound and its derivatives can be achieved, paving the way for their potential development into novel therapeutic agents. The integration of data from these diverse fields will be crucial for making informed decisions throughout the drug discovery and development process. nih.govtechnologynetworks.com

Q & A

Q. Basic Research Focus

- Co-solvent Systems : Use DMSO-water mixtures (≤10% v/v DMSO) for aqueous assays .

- Surfactant Assistance : Incorporate Tween-80 or cyclodextrins to enhance solubility in polar media .

Advanced Consideration : Computational solubility prediction tools (e.g., COSMO-RS) can model solvent interactions based on the compound’s logP (~2.8 estimated) and hydrogen-bonding capacity .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy groups at C3/C4 and sulfonamide proton at δ 7.2–7.5 ppm) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Consideration : High-resolution mass spectrometry (HRMS) coupled with ion mobility can resolve isobaric impurities and confirm molecular formula (C₁₀H₁₅NO₄S) .

How can conflicting biological activity data from different studies on sulfonamide derivatives be systematically analyzed?

Q. Advanced Research Focus

- Meta-Analysis Framework : Follow PRISMA guidelines to aggregate data from heterogeneous studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and dosage ranges .

- Sensitivity Analysis : Use tools like RevMan to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .

What computational strategies are employed to predict the binding affinity of this compound with target enzymes?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase or COX-2 active sites .

- QSAR Models : Train algorithms on sulfonamide datasets to correlate ethoxy group orientation with IC₅₀ values .

What strategies mitigate degradation of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

- pH Stability : Store in neutral buffers (pH 6–8) to avoid hydrolysis of the sulfonamide group .

- Thermal Protection : Lyophilize and store at -20°C under argon to prevent oxidative decomposition .

Advanced Consideration : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation pathways (e.g., ethoxy group cleavage) .

How does the electronic effect of ethoxy groups influence the sulfonamide's reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Electron-Donating Effects : Ethoxy groups at C3/C4 increase electron density on the benzene ring, enhancing electrophilic substitution at C1 but reducing sulfonamide nitrogen’s nucleophilicity .

- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates in SNAr reactions .

What methodologies validate the purity of this compound batches synthesized via different routes?

Q. Basic Research Focus

- Melting Point Analysis : Compare observed mp (e.g., 145–148°C) with literature values .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Consideration : Quantitative ¹H NMR (qNMR) with maleic acid as an internal standard ensures <1% impurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.